Nona-3,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-3,6-dienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two double bonds in its structure. This compound is known for its distinctive odor, which is often described as cucumber-like. This compound is used in various applications, including flavoring agents and fragrance formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-3,6-dienal can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes. For instance, the reaction between 3-buten-2-one and 2-butenal under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alcohols. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nona-3,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: Nona-3,6-dienol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Nona-3,6-dienal has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Explored for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the formulation of flavors and fragrances due to its distinctive odor
Mechanism of Action
The mechanism of action of nona-3,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of adducts, which may alter the function of the target molecules. The pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,6-Nonadienal: Another aldehyde with a similar structure but different double bond positions.
Nonanal: A saturated aldehyde with no double bonds.
Hexanal: A shorter chain aldehyde with a similar functional group.
Uniqueness
Nona-3,6-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and odor properties. Compared to other similar compounds, it has a more pronounced cucumber-like odor, making it particularly valuable in flavor and fragrance applications .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3E,6E)-nona-3,6-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3+,7-6+ |
InChI Key |
FIDBXHOCOXRPRO-FZWLCVONSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/CC=O |
Canonical SMILES |
CCC=CCC=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.